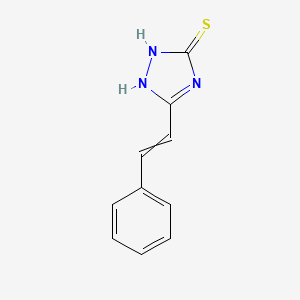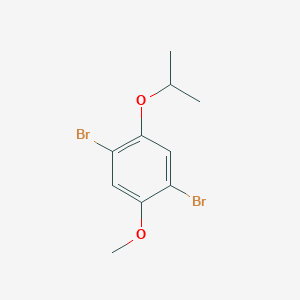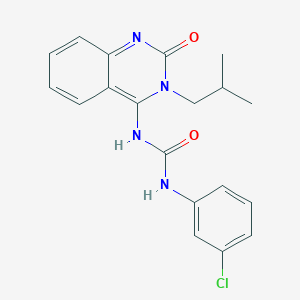
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a tricyclic structure This particular compound is characterized by the presence of a phenylsulfonyl group attached to the phenyl ring, which is further connected to the phenoxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction. This involves the reaction of the phenoxazine core with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes. These methods would focus on optimizing reaction conditions to achieve high yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenoxazine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted phenoxazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with biological macromolecules, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound without the phenylsulfonyl group.
10-Phenyl-10H-phenoxazine: A similar compound with a phenyl group instead of a phenylsulfonyl group.
10-(4-Methylphenyl)-10H-phenoxazine: A derivative with a methylphenyl group.
Uniqueness
10-(4-(Phenylsulfonyl)phenyl)-10H-phenoxazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications that other phenoxazine derivatives may not be able to achieve.
Eigenschaften
Molekularformel |
C24H17NO3S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
10-[4-(benzenesulfonyl)phenyl]phenoxazine |
InChI |
InChI=1S/C24H17NO3S/c26-29(27,19-8-2-1-3-9-19)20-16-14-18(15-17-20)25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17H |
InChI-Schlüssel |
FUUBWPPJXGUILL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14118222.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(4-(ethylsulfonyl)benzamide)](/img/structure/B14118242.png)
![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14118280.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)


![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)


